3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
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Overview
Description
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a piperidine ring, and a methanone group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium hydride, acetic anhydride, and various solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions as in laboratory settings but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or THF.
Substitution: Sodium hydride in dry THF, followed by the addition of alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl(piperidin-1-yl)methanone: Similar structure but lacks the 6-methylpyridazin-3-yl group.
Benzo[d][1,3]dioxol-5-ol: Contains the benzo[d][1,3]dioxole core but lacks the piperidine and methanone groups.
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Features the benzo[d][1,3]dioxole moiety but has an acrylaldehyde group instead of the piperidine and methanone groups.
Uniqueness
The uniqueness of 3-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine lies in its combination of the benzo[d][1,3]dioxole core, the piperidine ring, and the 6-methylpyridazin-3-yl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-4-7-17(20-19-12)25-14-3-2-8-21(10-14)18(22)13-5-6-15-16(9-13)24-11-23-15/h4-7,9,14H,2-3,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALGFQXNYJXCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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